2-(2-Bromo-4-fluorophenyl)acetonitrile
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Overview
Description
Synthesis Analysis
The synthesis of 2-(2-Bromo-4-fluorophenyl)acetonitrile and related compounds involves various strategies, including halodeboronation of aryl boronic acids. A notable method includes the NaOMe-catalyzed bromodeboronation, demonstrating the versatility of halodeboronation reactions in producing aryl halides with good to excellent yields (Szumigala et al., 2004).
Molecular Structure Analysis
The structural analysis of fluorinated α-aminonitrile compounds, closely related to 2-(2-Bromo-4-fluorophenyl)acetonitrile, reveals detailed insights into their molecular geometry. X-ray crystallography and theoretical calculations have been employed to elucidate the orthorhombic crystal structure and the equilibrium geometry of these compounds, offering a deep understanding of their structural characteristics (Brahmachari et al., 2015).
Chemical Reactions and Properties
Reactivity studies involving 2-(2-Bromo-4-fluorophenyl)acetonitrile-related molecules have shown significant insights into nucleophilic attacks on carbon-carbon double bonds, demonstrating the compound's reactivity towards various nucleophiles in acetonitrile. These studies shed light on the chemical behavior and potential applications of these compounds in synthetic chemistry (Rappoport & Ronen, 1972).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, of related compounds have been extensively studied using techniques like X-ray crystallography. These studies provide essential data for understanding the solubility, stability, and crystalline form of 2-(2-Bromo-4-fluorophenyl)acetonitrile, which are crucial for its application in various chemical reactions (Betz et al., 2007).
Chemical Properties Analysis
Investigations into the chemical properties of 2-(2-Bromo-4-fluorophenyl)acetonitrile have focused on its reactivity and interaction with different chemical agents. Electrochemical studies, for instance, have explored its oxidation reactions, revealing insights into its electron transfer mechanisms and potential for synthesis of novel compounds (Wain et al., 2006).
Scientific Research Applications
Synthesis and Antioxidant Activity
2-(2-Bromo-4-fluorophenyl)acetonitrile is utilized in the synthesis of various organic compounds, including thiazolidin-4-one derivatives. A study by El Nezhawy et al. (2009) explored the synthesis of 2-(4-fluorophenyl)thiazolidin-4-one derivatives through reactions involving 4-fluorobenzaldehyde, highlighting their potential antioxidant activities. This research underscores the compound's role in creating molecules with promising biological activities (El Nezhawy et al., 2009).
Electrochemical Studies
In electrochemical research, the behavior of phenyldisulfide was investigated in an acetonitrile medium by Bontempelli et al. (1973), showcasing the electrochemical oxidation process at a platinum electrode. This study contributes to understanding the electrochemical properties and reactions of related compounds in acetonitrile solutions (Bontempelli et al., 1973).
Radiopharmaceutical Synthesis
Comagic et al. (2001) developed an efficient method for synthesizing 2-bromo-1-[18F]fluoroethane, demonstrating its application in the automated preparation of 18F-fluoroethylated radiopharmaceuticals. This process underscores the compound's significance in the field of nuclear medicine and radiopharmaceutical synthesis (Comagic et al., 2001).
Organic Synthesis and Structural Analysis
The synthesis of (2-bromophenyl)(hydroxy)acetonitrile, a derivative of 2-(2-Bromo-4-fluorophenyl)acetonitrile, was reported by Betz et al. (2007). This study provided insights into the compound's crystal structure, bond lengths, and angles, highlighting its utility in organic synthesis and structural analysis (Betz et al., 2007).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H3351. These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation1. The safety information suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes4. It is recommended to use personal protective equipment and ensure adequate ventilation4.
Future Directions
The future directions for the use and study of this compound are not specified in the available resources. However, given its reactivity, it could potentially be explored further in the field of organic synthesis.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and experimentation would be necessary.
properties
IUPAC Name |
2-(2-bromo-4-fluorophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITVZXQQQFKXIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356577 |
Source
|
Record name | 2-(2-bromo-4-fluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-fluorophenyl)acetonitrile | |
CAS RN |
61150-58-1 |
Source
|
Record name | 2-(2-bromo-4-fluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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